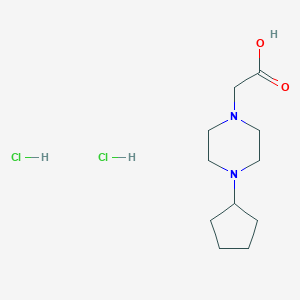

(4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride

Description

Properties

IUPAC Name |

2-(4-cyclopentylpiperazin-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.2ClH/c14-11(15)9-12-5-7-13(8-6-12)10-3-1-2-4-10;;/h10H,1-9H2,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCASPWRGCXITK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)CC(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride typically involves the reaction of 1-cyclopentylpiperazine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The purification steps may include additional techniques such as chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

(4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of receptor-ligand interactions and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including its role as a histamine H1 receptor antagonist.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses and inflammation. The pathways involved include the inhibition of histamine-induced signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares key structural features and properties of (4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride with related piperazine derivatives:

Key Differences and Implications

Substituent Effects: The cyclopentyl group in the target compound is less sterically hindered and more lipophilic compared to the bulky (4-chlorophenyl)phenylmethyl group in Cetirizine/Levocetirizine. This may enhance membrane permeability but reduce receptor specificity .

Functional Groups :

- The acetic acid moiety in the target compound differs from Cetirizine’s ethoxy-acetic acid group, reducing overall polarity and molecular weight. This may influence pharmacokinetic properties like absorption and half-life .

- Amide vs. Acid : Compounds like 2-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride replace the carboxylic acid with an amide, altering hydrogen-bonding capacity and solubility .

Pharmacological Activity: Cetirizine and Levocetirizine are clinically used non-sedative antihistamines, while the target compound’s activity remains uncharacterized.

Solubility and Stability

Biological Activity

(4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyclopentyl group and an acetic acid moiety. Its dihydrochloride form enhances solubility and stability, making it suitable for pharmacological studies. The molecular formula is C₉H₁₄Cl₂N₂O₂, with a molecular weight of approximately 239.13 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Studies suggest that the compound may act as an antagonist or modulator at these receptors, influencing various physiological processes.

1. Antidepressant Effects

Research indicates that compounds similar to (4-Cyclopentylpiperazin-1-yl)acetic acid exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that administration of related piperazine derivatives resulted in significant reductions in depressive-like behavior in mice, potentially through modulation of serotonin levels .

2. Anti-anxiety Properties

The compound has also been investigated for its anxiolytic properties. In behavioral assays, it showed promise in reducing anxiety-like behaviors in rodents, suggesting a possible application in treating anxiety disorders .

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. In vitro experiments indicated that the compound could enhance cell viability and reduce apoptosis in neuronal cell lines exposed to neurotoxic agents.

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antidepressant Activity

A study conducted by researchers evaluated the antidepressant effects of this compound using the forced swim test (FST) and tail suspension test (TST). The results indicated that doses of the compound significantly decreased immobility time compared to controls, suggesting an antidepressant effect mediated through serotonergic pathways.

Case Study 2: Neuroprotection

In another investigation focusing on neuroprotection, neuronal cells treated with this compound exhibited increased resistance to oxidative stress. The compound was shown to upregulate antioxidant enzymes, thereby mitigating cellular damage and promoting survival under toxic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.